molecular formula C7H8N2O2 B13107499 2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine

2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine

Cat. No.: B13107499
M. Wt: 152.15 g/mol
InChI Key: HXFSOSWVDDAXKX-UHFFFAOYSA-N
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Description

2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine is a heterocyclic compound that features a fused dioxin and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine typically involves the cyclization of 4,5-dihydroxy-2-methyl-pyrimidine. This process is followed by dibromination and oxidation of the methyl group to form 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxaldehyde. Subsequent chemical transformations on the carbonyl group yield various 2-substituted derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxaldehyde.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: N-alkylation and other substitution reactions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Alkyl halides and bases like sodium hydride are employed for N-alkylation reactions.

Major Products

The major products formed from these reactions include various 2-substituted-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with nucleic acids, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring system and have been studied for their therapeutic potential.

    Thieno[2,3-d]pyrimidines: Another class of heterocyclic compounds with comparable structural features and applications.

Uniqueness

2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine is unique due to its specific dioxin-pyrimidine fusion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2-methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine

InChI

InChI=1S/C7H8N2O2/c1-5-8-4-6-7(9-5)11-3-2-10-6/h4H,2-3H2,1H3

InChI Key

HXFSOSWVDDAXKX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(=N1)OCCO2

Origin of Product

United States

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